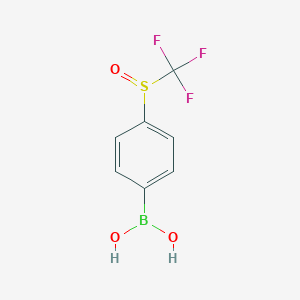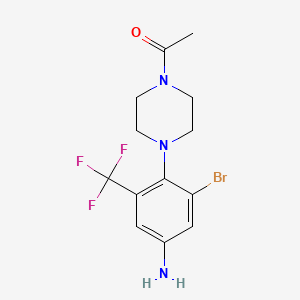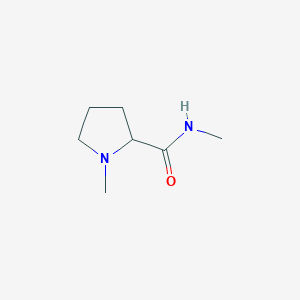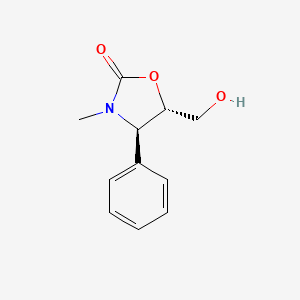
(4R,5S)-5-(Hydroxymethyl)-3-methyl-4-phenyloxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R,5S)-5-(Hydroxymethyl)-3-methyl-4-phenyloxazolidin-2-one is a chiral oxazolidinone derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-5-(Hydroxymethyl)-3-methyl-4-phenyloxazolidin-2-one typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of a chiral amino alcohol with a suitable carbonyl compound under acidic or basic conditions to form the oxazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
(4R,5S)-5-(Hydroxymethyl)-3-methyl-4-phenyloxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The oxazolidinone ring can be reduced to form the corresponding amino alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amino alcohols.
Substitution: Various substituted oxazolidinones depending on the reagent used.
科学研究应用
(4R,5S)-5-(Hydroxymethyl)-3-methyl-4-phenyloxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to control the stereochemistry of reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of fine chemicals and advanced materials.
作用机制
The mechanism of action of (4R,5S)-5-(Hydroxymethyl)-3-methyl-4-phenyloxazolidin-2-one involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
(4R,5S)-5-(Hydroxymethyl)-3-methyl-4-phenyloxazolidin-2-one: Unique due to its specific stereochemistry and functional groups.
Other Oxazolidinones: Compounds like linezolid and tedizolid, which are used as antibiotics, share the oxazolidinone core but differ in their substituents and biological activity.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its hydroxymethyl group and chiral centers make it a valuable compound for asymmetric synthesis and potential pharmaceutical applications.
属性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC 名称 |
(4R,5S)-5-(hydroxymethyl)-3-methyl-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO3/c1-12-10(8-5-3-2-4-6-8)9(7-13)15-11(12)14/h2-6,9-10,13H,7H2,1H3/t9-,10-/m1/s1 |
InChI 键 |
SBNRMPSXTQCJSW-NXEZZACHSA-N |
手性 SMILES |
CN1[C@@H]([C@H](OC1=O)CO)C2=CC=CC=C2 |
规范 SMILES |
CN1C(C(OC1=O)CO)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



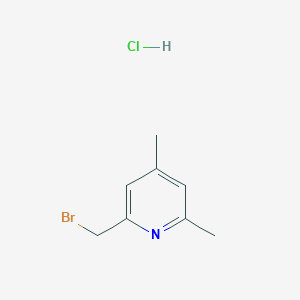
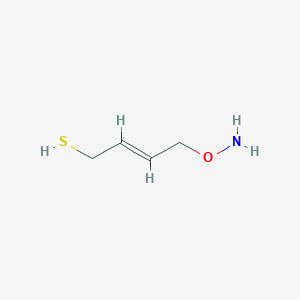
![(4'-Tert-butyl[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12854602.png)
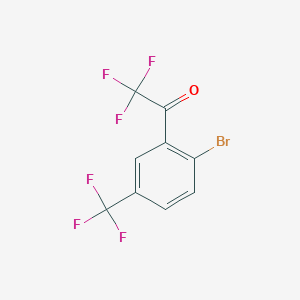
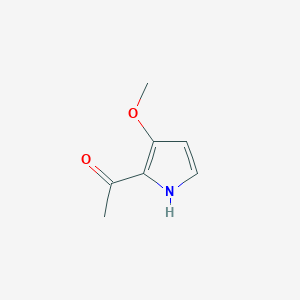
![2-(2-Acetylbenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12854606.png)
![2-Bromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B12854608.png)

![(3'-Methyl[1,1'-biphenyl]-4-yl) acetonitrile](/img/structure/B12854632.png)

